Cas no 132160-32-8 (3’-p-Hydroxy Paclitaxel)

3’-p-Hydroxy Paclitaxel structure
3’-p-Hydroxy Paclitaxel structure
Nome do Produto:3’-p-Hydroxy Paclitaxel
N.o CAS:132160-32-8
MF:C47H51NO15
MW:869.905555009842
CID:185842
PubChem ID:3081785

3’-p-Hydroxy Paclitaxel Propriedades químicas e físicas

Nomes e Identificadores

    • Benzenepropanoic acid, b-(benzoylamino)-a,4-dihydroxy-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-ylester, (aR,bS)-
    • 3’-p-Hydroxy Paclitaxel
    • 3'-p-Hydroxy Paclitaxel
    • Benzenepropanoic acid, b-(benzoylamino)-a,4-dihydroxy-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,...
    • Benzenepropanoic acid, b-(benzoylamino)-a,4-dihydroxy-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoylo
    • HYDROXYTAXOL, 3'-p-(P)
    • HYDROXYTAXOL, 3'-p-(P) PrintBack
    • 3'-Para-hydroxypaclitaxel
    • P-3'-HYDROXYPACLITAXEL STANDARD
    • [2aR-[2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]-β-(BenzoylaMino)-α,4-dihydroxy-benzenepropanoic Acid 6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetraMethyl-4-oxo-7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl Ester
    • 132160-32-8
    • [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
    • 3'-p-hydroxy-paclitaxel
    • CHEMBL307088
    • (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-Benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate
    • 3'-p-Hydroxypaclitaxel
    • DTXSID201314434
    • starbld0032237
    • Benzenepropanoic acid, beta-(benzoylamino)-alpha,4-dihydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-
    • Benzenepropanoic acid, beta-(benzoylamino)-alpha,4-dihydroxy-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-4-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alp
    • Inchi: InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31?,32-,33+,35?,36?,37+,38?,40?,45+,46-,47+/m0/s1
    • Chave InChI: XKSMHFPSILYEIA-HXZKEHTGSA-N
    • SMILES: OC1C=CC(C(C(C(OC2C(C)=C3C(C)(C)[C@@](C(C4[C@@]5(CO[C@@H]5C[C@H](O)[C@]4(C([C@@H]3OC(=O)C)=O)C)OC(=O)C)OC(C3C=CC=CC=3)=O)(O)C2)=O)O)NC(C2C=CC=CC=2)=O)=CC=1

Propriedades Computadas

  • Massa Exacta: 869.32600
  • Massa monoisotópica: 869.32587
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 5
  • Contagem de aceitadores de ligações de hidrogénio: 15
  • Contagem de Átomos Pesados: 63
  • Contagem de Ligações Rotativas: 14
  • Complexidade: 1830
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 11
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.1
  • Superfície polar topológica: 242

Propriedades Experimentais

  • Densidade: 1.43
  • Ponto de Fusão: 182-184°C
  • Ponto de ebulição: 988.2°Cat760mmHg
  • Ponto de Flash: 551.4°C
  • Índice de Refracção: 1.647
  • Solubilidade: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 241.52000
  • LogP: 3.83220
  • Pressão de vapor: 0.0±0.3 mmHg at 25°C

3’-p-Hydroxy Paclitaxel Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
H948895-100μg
3’-p-Hydroxy Paclitaxel
132160-32-8
100μg
$ 362.00 2023-09-07
TRC
H948895-5mg
3’-p-Hydroxy Paclitaxel
132160-32-8
5mg
$ 9845.00 2023-09-07
TRC
H948895-2.5mg
3’-p-Hydroxy Paclitaxel
132160-32-8
2.5mg
$6583.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-214189B-2.5 mg
3′-p-Hydroxy Paclitaxel,
132160-32-8
2.5 mg
¥71,450.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-214189C-5mg
3′-p-Hydroxy Paclitaxel,
132160-32-8
5mg
¥101534.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-214189A-100µg
3′-p-Hydroxy Paclitaxel,
132160-32-8
100µg
¥4061.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-214189-1mg
3′-p-Hydroxy Paclitaxel,
132160-32-8
1mg
¥30084.00 2023-09-05
A2B Chem LLC
AA46887-5mg
Benzenepropanoic acid, β-(benzoylamino)-α,4-dihydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)-
132160-32-8
5mg
$9549.00 2024-04-20
TRC
H948895-0.1mg
3’-p-Hydroxy Paclitaxel
132160-32-8
0.1mg
$ 295.00 2022-06-04
TRC
H948895-1mg
3’-p-Hydroxy Paclitaxel
132160-32-8
1mg
$ 2771.00 2023-09-07
Fornecedores recomendados
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan Comings Biotechnology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Heyuan Broad Spectrum Biotechnology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
江苏科伦多食品配料有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
江苏科伦多食品配料有限公司